![molecular formula C7H5ClN2 B040424 6-Chloroimidazo[1,2-a]pyridine CAS No. 6188-25-6](/img/structure/B40424.png)

6-Chloroimidazo[1,2-a]pyridine

概要

説明

Synthesis Analysis

The synthesis of 6-Chloroimidazo[1,2-a]pyridine and related derivatives has been explored through various methods. For instance, Rousseau and Robins (1965) developed a new route for synthesizing 4-chloroimidazo[4,5-c]pyridine, which is closely related to 6-Chloroimidazo[1,2-a]pyridine (Rousseau & Robins, 1965). Additionally, Enguehard et al. (2003) reported efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, utilizing palladium- or copper-catalyzed methodology (Enguehard et al., 2003).

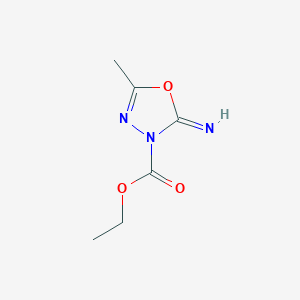

Molecular Structure Analysis

The molecular structure of 6-Chloroimidazo[1,2-a]pyridine derivatives has been a subject of study. For example, Enguehard et al. (2003) described the crystal structure for 6-N-methylanilinoimidazo[1,2-a]pyridine, a derivative of 6-Chloroimidazo[1,2-a]pyridine (Enguehard et al., 2003).

Chemical Reactions and Properties

6-Chloroimidazo[1,2-a]pyridine undergoes various chemical reactions, leading to the formation of diverse compounds. A study by Liu et al. (2015) illustrated the NH2CN-promoted integration of domino sequences for constructing 6-iodo-3-methylthioimidazo[1,2-a]pyridines (Liu et al., 2015). Similarly, Delaye et al. (2017) developed an efficient method for regiocontrolled functionalization of 2,3-dihalogenoimidazo[1,2-a]pyridine using Suzuki-Miyaura and Sonogashira cross-coupling reactions (Delaye et al., 2017).

Physical Properties Analysis

The physical properties of 6-Chloroimidazo[1,2-a]pyridine and its derivatives are closely linked to their molecular structure. For example, the study on the synthesis and structure of 2-(1Н-Indol-1-yl)-6-ferrocenyl-4-(2-chloroimidazo[1,2-a]pyridin-3-yl)pyrimidine by Antuf’eva et al. (2018) included analysis of IR and 1Н NMR spectroscopy, and X-ray diffraction, which are essential for understanding the physical properties of these compounds (Antuf’eva et al., 2018).

Chemical Properties Analysis

The chemical properties of 6-Chloroimidazo[1,2-a]pyridine derivatives are diverse. A study by Taha et al. (2016) synthesized various 6-Chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and evaluated their chemical properties, including antiglycation, antioxidant, and β-glucuronidase potential (Taha et al., 2016).

科学的研究の応用

Application 1: Fluorescent Probe for Monitoring pH Changes

- Scientific Field: Biomedical Science and Biology

- Summary of the Application: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a commercially available compound, has been detected for monitoring pH value (3.0–7.0). The probe proves to have high selectivity and sensitivity, brilliant reversibility, and extremely short response time .

- Methods of Application or Experimental Procedures: The probe 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (IP-YL) was purchased from Energy Chemical Co. and used without further purification. Its structure was confirmed by 1 H NMR and 13 C NMR spectra. B-R buffer/DMSO solution (v/v = 8:2) was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes: With the increasing of H+ concentration, the absorption of the probe IP-YL at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 .

Application 2: Antituberculosis Agents

- Scientific Field: Medicinal Chemistry and Pharmacology

- Summary of the Application: Imidazo[1,2-a]pyridine analogues, including 6-Chloroimidazo[1,2-a]pyridine, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Results or Outcomes: The compounds have shown significant activity against MDR-TB and XDR-TB, contributing to the renaissance era of TB drug discovery research .

Application 3: Pharmaceutical Intermediate

- Scientific Field: Pharmaceutical Chemistry

- Summary of the Application: 6-Chloroimidazo[1,2-a]pyridine is a pyridine derivative and can be used as a pharmaceutical intermediate .

- Results or Outcomes: The outcomes of this application would depend on the specific pharmaceutical compounds being synthesized .

Safety And Hazards

6-Chloroimidazo[1,2-a]pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

将来の方向性

The use of commercially available compounds like 6-Chloroimidazo[1,2-a]pyridine as fluorescent probes is expected to greatly promote the development of fluorescent imaging . In particular, the use of 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for real-time imaging of pH changes in yeast has been realized , indicating potential future directions in bioimaging applications.

特性

IUPAC Name |

6-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEGYCZJSVFGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377406 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloroimidazo[1,2-a]pyridine | |

CAS RN |

6188-25-6 | |

| Record name | 6-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

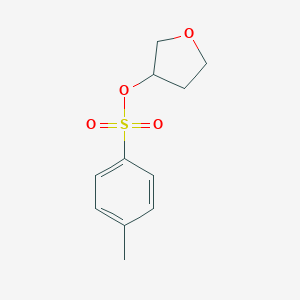

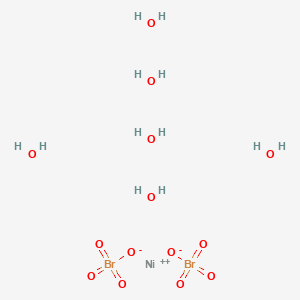

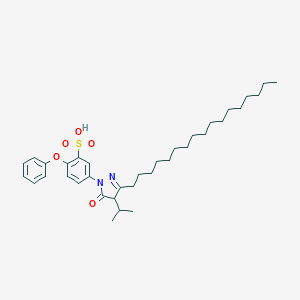

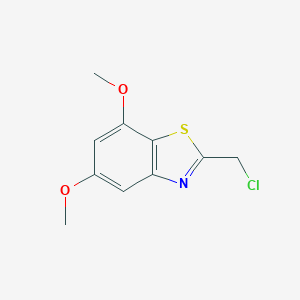

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

![[1,2,3]Triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B40366.png)